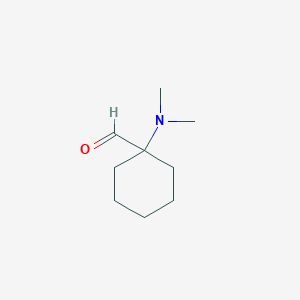

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Vue d'ensemble

Description

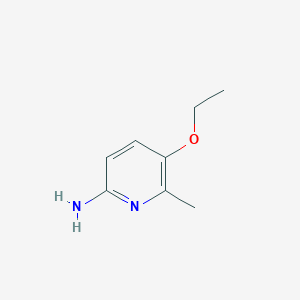

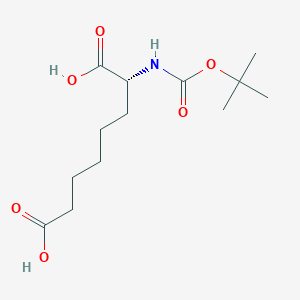

3,3-Dimethyloctahydroquinoxalin-2(1H)-one, commonly referred to as DMQX, is a synthetic compound of the quinoxaline family. It is a heterocyclic aromatic compound with a molecular formula of C10H15NO. DMQX is an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals, and has been used as a starting material for the synthesis of other compounds. DMQX has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Applications De Recherche Scientifique

Antibacterial Activity

3,3-Dimethyloctahydroquinoxalin-2(1H)-one derivatives have shown potential in antibacterial applications. For instance, some derivatives synthesized using microwave-assisted methods exhibited notable antibacterial activity, comparable to that of streptomycin in certain cases (Ajani et al., 2009).

Synthetic Chemistry and Drug Development

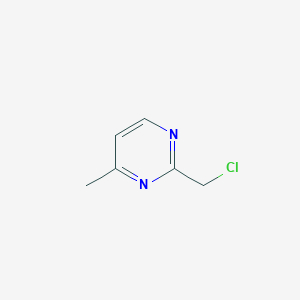

In synthetic chemistry, these compounds have been utilized in developing various drug derivatives. One example is the synthesis of 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, which demonstrated effects on conditioned avoidance response and analgesic action (Mule et al., 1986).

Photocatalytic Applications

Quinoxalin-2(1H)-ones have been employed in photocatalytic applications, particularly in the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated reactions (Xie et al., 2019). This process has implications in eco-friendly and sustainable chemical syntheses.

Chemical Synthesis and Functionalization

These compounds are also pivotal in various chemical synthesis and functionalization processes. For example, direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts has been developed, demonstrating a broad substrate scope and efficient functionalization method (Yin & Zhang, 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been used in the synthesis of charge-transfer photosensitizers for dye-sensitized solar cells. This research highlights their potential in improving photoelectric conversion efficiency (Caicedo et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJYVHCHODWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512336 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99976-77-9 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.